molecular formula C11H15N3O2S B8474957 4-Cyano-2-(n-boc-aminomethyl)-5-methylthiazole

4-Cyano-2-(n-boc-aminomethyl)-5-methylthiazole

Cat. No.: B8474957
M. Wt: 253.32 g/mol
InChI Key: OSEYATZUZVRUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2-(n-boc-aminomethyl)-5-methylthiazole is a useful research compound. Its molecular formula is C11H15N3O2S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

tert-butyl N-[(4-cyano-5-methyl-1,3-thiazol-2-yl)methyl]carbamate

InChI

InChI=1S/C11H15N3O2S/c1-7-8(5-12)14-9(17-7)6-13-10(15)16-11(2,3)4/h6H2,1-4H3,(H,13,15)

InChI Key

OSEYATZUZVRUFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CNC(=O)OC(C)(C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(N-Boc-Aminomethyl)-5-methylthiazole-4-carboxamide (6.8 g, 25 mmol) was introduced into dichloromethane (120 ml). After the mixture had cooled to 0° C. diisopropylethylamine (15.84 g, 122.8 mmol) was added dropwise. Then, a solution of trifluoroacetic anhydride (8.25 g, 39.3 mmol) in dichloromethane (20 ml) was added dropwise at −5° C. in the course of 30 minutes. After the mixture had been stirred for 30 minutes at 0° C., it was warmed to room temperature, and stirring was continued for another 12 hours. The mixture was diluted with dichloromethane (100 ml) and washed with 20% strength citric acid, saturated NaHCO3 [sic] solution and saturated NaCl solution. The organic phase was dried (MgSO4) and concentrated in vacuo. Yield: 6.3 g (25 mmol, quant.).
Name
2-(N-Boc-Aminomethyl)-5-methylthiazole-4-carboxamide
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
15.84 g
Type
reactant
Reaction Step Two
Quantity
8.25 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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